![molecular formula C14H12N2O4S B5200339 3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5200339.png)
3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that incorporates elements of furan, nitrophenyl, and thiazolidinone rings. These types of compounds are of interest due to their potential for varied chemical reactivity and applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar thiazolidin-4-one derivatives often involves cyclo-condensation reactions or one-pot synthesis methods combining aldehydes, thioglycolic acid, and various amine components. For instance, Rahmani et al. (2017) detailed the synthesis and structural characterization of a closely related compound, providing insights into the methodologies that could be adapted for synthesizing 3-(2-furylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one (Rahmani et al., 2017).
Molecular Structure Analysis
The crystal and molecular structure of thiazolidin-4-one derivatives reveal significant insights into their geometry, bonding, and potential reactivity. X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses are commonly employed to elucidate these structures. Rahmani et al. (2017) utilized XRPD and DFT to investigate the solid-state structure of a similar compound, highlighting the importance of intermolecular interactions and molecular packing in determining the physical properties of these molecules.
Chemical Reactions and Properties
Thiazolidin-4-one derivatives exhibit a wide range of chemical reactivity, including the ability to undergo cyclo-addition reactions, nucleophilic substitutions, and transformations into various heterocyclic systems. Hassaneen et al. (1991) discussed the reactivity of a related compound with nucleophiles and active methylene compounds, leading to the formation of substitution products and pyrazole derivatives, showcasing the compound's versatile chemistry (Hassaneen et al., 1991).
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-13-9-21-14(15(13)8-12-2-1-7-20-12)10-3-5-11(6-4-10)16(18)19/h1-7,14H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWQVWNNMGDXQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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